molecular formula C20H37N3O13 B079002 Destomycin A CAS No. 14918-35-5

Destomycin A

Cat. No. B079002
CAS RN: 14918-35-5
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-SVNOMHMPSA-N
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Description

Destomycin A is a compound with the molecular formula C20H37N3O13 . It is a natural product antibiotic .


Synthesis Analysis

The synthesis of Destomycin A and its analogues has been described in a solution-phase combinatorial approach. This approach was used in the multistep preparation of Destomycin A (8 steps, 40% overall yield) and a prototypical library of 2640 analogues . The synthesis process involved solution-phase synthesis techniques with reaction workup and purification employing acid/base liquid-liquid extractions .


Molecular Structure Analysis

The molecular structure of Destomycin A is represented by the formula C20H37N3O13 . The molecular weight is 527.52 . The percent composition is C 45.54%, H 7.07%, N 7.97%, O 39.43% .


Chemical Reactions Analysis

The biosynthetic process of Destomycin A involves various parameters including inoculum size, different pH values, different temperatures, different incubation period, and different carbon and nitrogen sources . The active metabolite was extracted using ethyl acetate (1:1, v/v) at pH 7.0 .


Physical And Chemical Properties Analysis

Destomycin A has a molecular weight of 527.5 g/mol . The empirical formula is suggested to be C20H37N13O13 .

Scientific Research Applications

  • Anthelmintic Activity : Destomycin B, closely related to Destomycin A, was found to exhibit anthelmintic activity, as indicated by its chemical and spectroscopic properties (Shimura et al., 1976).

  • Synthesis Studies : Research on the synthesis of Destomycin C, another member of the destomycin family, provides insights into the structural complexity of these antibiotics, including Destomycin A. This involves the formation of specific glycosidic linkages, crucial for their biological activity (Tamura et al., 1988).

  • Antibiotic Production and Isolation : A study focused on isolating an antibiotic, AB-74, related to Destomycin C, from a Streptomyces strain, which suggests the potential of Destomycin A in microbial synthesis and its antibiotic spectrum (Tamura et al., 1976).

  • Orthosomycin Antibiotics Family : Destomycin A is part of the orthosomycin family of antibiotics, which have unique oligosaccharide structures associated with orthoester linkages. This classification helps in understanding its mechanism of action and potential applications (Ollis et al., 1979).

  • Detection in Pork : A method was developed for the simultaneous determination of Destomycin A and another antibiotic, hygromycin B, in pork. This research is significant for food safety and regulatory compliance (Nakaya et al., 1987).

  • Antiviral Properties : Some studies have demonstrated the potential of Destomycin A to inhibit protein synthesis in virus-infected cells, suggesting its application as an antiviral agent. This is due to the permeability changes in the cell membrane induced by viral infection (Lacal et al., 1980).

  • Structural Analysis : The molecular and crystal structure of a derivative of Destomycin A, octa-O-acetyl-tris(N-ethoxycarbonyl)destomycin A, was determined by X-ray analysis, providing valuable information on its conformation and potential interactions (Horito et al., 1981).

Safety And Hazards

When handling Destomycin A, it is advised to use personal protective equipment, avoid contact with skin and eyes, and ensure adequate ventilation . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUXAQVGOGFE-SVNOMHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016602
Record name Destomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Destomycin A

CAS RN

14918-35-5
Record name Destomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14918-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Destomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Destomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL7443WI4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
215
Citations
JI Tamura, S Horito, H Hashimoto, J Yoshimura - Carbohydrate research, 1988 - Elsevier
… The configuration of the Spiro-orthoester carbon of the major component, destomycin A, was … an antimicrobial spectrum4 similar to that of destomycin A, although no data were given. …
Number of citations: 22 www.sciencedirect.com
S Kondō, M Sezaki, M Koike, M Shimura… - The Journal of …, 1965 - jstage.jst.go.jp
… basic antibiotics have been isolated from a culture broth of a Streptomyces obtained from a soil sample collected in Yokohama, Japan, the major component named destomycin A and …
Number of citations: 53 www.jstage.jst.go.jp
S Kondo, M Sezaki, M Koike, E Akita - The Journal of Antibiotics …, 1965 - jstage.jst.go.jp
… In this report, the novelty of destomycin A is proved by some additional results on the hydrolysis of this antibiotic. Aqueous hydrolysis of destomycin A with 1 N hydrochloric acid followed …
Number of citations: 21 www.jstage.jst.go.jp
S Kondo, K IINUMA, H NAGANAWA… - The Journal of …, 1975 - jstage.jst.go.jp
… of the heptosamine moiety in destomycin A (I) and the structure of destomycin B (II). … From the data described above, the absolute stereochemistry of destomycin A (I) except the …
Number of citations: 40 www.jstage.jst.go.jp
A Tamura, R Furuta, H Kotani - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… Streptomyces rimofaciens isolated by KONDO et al.4) produced destomycin A as a major antibiotic and destomycin B … AKITA: Destomycin A. The acid hydrolysis and the partial structure. …
Number of citations: 5 www.jstage.jst.go.jp
HM Atta, AT Abul-Hamd, HG Radwan - … in agricultural and applied …, 2009 - europepmc.org
Production of destomycin-A antibiotic by Streptomyces sp. using rice straw as fermented … The purified antimicrobial agent was suggestive of being belonging to Destomycin-A antibiotic …
Number of citations: 19 europepmc.org
S Inouye, T SHOMURA, H WATANABE… - The Journal of …, 1973 - jstage.jst.go.jp
… substances were differentiated from destomycin A, hygromycin Band … onthe formation of hygromycin B or destomycin A. … (7)9) and basic glycoside from destomycin A(8)7)) were obtained …
Number of citations: 23 www.jstage.jst.go.jp
S Horito, Y Ohashi, N Gassner, J Yoshimura… - Bulletin of the …, 1981 - journal.csj.jp
The molecular and crystal structure of octa-O-acetyl-tris(N-ethoxycarbonyl)destomycin A tetrahydrate, C 45 H 65 N 3 O 27 ·4H 2 O, has been determined by X-ray analysis. The space …
Number of citations: 16 www.journal.csj.jp
A Suzuki, K Ishida - FEBS letters, 1982 - core.ac.uk
… were enhanced -2-fold by destomycin A at 0.1 mM. Destomycin A at 1 mM maximally activated the … of destomycin A which activated the adenylate cyclase (table 2). Since no effect of …
Number of citations: 4 core.ac.uk
I SAWADA - Changes, 1972 - jsparasitol.org
… on the anthel mintic effect of destomycin A on tapeworms are described. … In this study on the effect of destomycin A on tapeworms, … of destomycin A per ton of feed, two fowls stopped the …
Number of citations: 4 jsparasitol.org

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